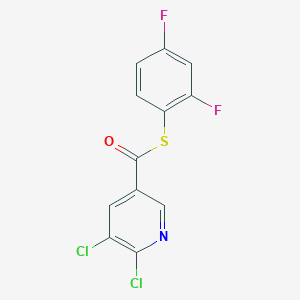![molecular formula C14H7F3N2O6 B3042955 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 680579-64-0](/img/structure/B3042955.png)
4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde
説明
“4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde” is a chemical compound with the molecular formula C14H7F3N2O6 . It is related to other compounds such as “methyl 4- [2,6-dinitro-4- (trifluoromethyl)phenoxy]benzoate” which has a similar structure .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:c1cc(ccc1C=O)Oc2c(cc(cc2N+[O-])C(F)(F)F)N+[O-] . This indicates the presence of a benzaldehyde group (C=O) and a trifluoromethyl group (C(F)(F)F) among others.
作用機序
4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde acts as a hapten by binding covalently to proteins in the skin and forming neoantigens. These neoantigens are recognized by the immune system as foreign and trigger an immune response. This compound-induced contact hypersensitivity (CHS) is mediated by CD8+ T cells and requires the activation of antigen-presenting cells (APCs) and the production of proinflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
This compound-induced CHS results in skin inflammation and edema, characterized by the infiltration of immune cells such as T cells, macrophages, and neutrophils into the skin. The production of proinflammatory cytokines and chemokines such as interleukin-1 (IL-1), IL-6, IL-17, and CXCL10 contributes to the recruitment and activation of immune cells at the site of sensitization. This compound also induces oxidative stress and DNA damage in skin cells, which may contribute to its sensitizing and carcinogenic effects.
実験室実験の利点と制限
4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde is a potent and reproducible sensitizer that can be used to induce CHS in a variety of animal models. It is relatively easy to synthesize and can be used at low concentrations (0.5-2%) in experimental protocols. However, this compound can cause skin irritation and allergic reactions in humans, which may limit its use in some studies. It is also important to note that the immune response induced by this compound may be influenced by genetic and environmental factors, which may affect the reproducibility of experimental results.
将来の方向性
Future research on 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde may focus on the development of new animal models of CHS and the identification of novel molecular targets involved in the immune response to this compound. The use of this compound in combination with other sensitizers or adjuvants may also provide new insights into the mechanisms of immune regulation and tolerance. Finally, the development of safer and more specific sensitizers may improve the accuracy and relevance of experimental models of contact hypersensitivity.
科学的研究の応用
4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde has been widely used in scientific research as a sensitizer to study the immune response in animals and humans. It is commonly used in the patch test to diagnose contact dermatitis and in the delayed-type hypersensitivity (DTH) assay to study T-cell-mediated immune responses. This compound has also been used to induce experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, in mice.
特性
IUPAC Name |
4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O6/c15-14(16,17)9-5-11(18(21)22)13(12(6-9)19(23)24)25-10-3-1-8(7-20)2-4-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHLLGOTZBVLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Z)-[4-chloro-1-(4-fluorophenyl)butylidene]amino]-3-(2,4-dimethylphenyl)thiourea](/img/structure/B3042872.png)
![Diethyl [4-(trifluoromethyl)benzoyl]phosphonate](/img/structure/B3042873.png)
![2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042874.png)
![2-Chloro-4-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]-6-methoxypyridine](/img/structure/B3042876.png)
![2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042877.png)
![8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde](/img/structure/B3042879.png)
![3-[2,6-Dichloro-4-(trifluoromethyl)benzyl]-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazolan-4-one](/img/structure/B3042881.png)
![2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3042883.png)
![2,6-Dichloro-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3042885.png)
![2,6-Dichloro-4-{4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B3042887.png)
![Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate](/img/structure/B3042890.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole](/img/structure/B3042891.png)
![2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine](/img/structure/B3042892.png)
